4-Methoxy-1H-indole-3-carboximidamide
Overview
Description
4-Methoxy-1H-indole-3-carboximidamide is a chemical compound with the empirical formula C10H11N3O . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-1H-indole-3-carboximidamide can be represented by the SMILES stringCOC1=C2C(C(N)=N)=CNC2=CC=C1
. This indicates that the molecule contains a methoxy group (OCH3) attached to an indole ring, which is further substituted with a carboximidamide group.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
4-Methoxy-1H-indole-3-carboximidamide: is a valuable scaffold in medicinal chemistry due to its indole core, which is a common structure in many natural and synthetic molecules with significant biological activity . Its modification and incorporation into drug design can lead to the development of new therapeutic agents, particularly in the realm of cancer treatment, Alzheimer’s disease, and cardiovascular disorders.
Biological Activity: Antiviral Research
Indole derivatives have shown promise in antiviral research. The structural modification of indole compounds, such as 4-Methoxy-1H-indole-3-carboximidamide , could lead to the discovery of potent antiviral agents . This is particularly relevant in the study of viruses like hepatitis C, where specific indole derivatives have demonstrated inhibitory effects.
Pharmacology: Neuroprotective Agents
The indole moiety is known to possess neuroprotective properties. Research into 4-Methoxy-1H-indole-3-carboximidamide could uncover new neuroprotective drugs that may be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Biochemistry: Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is crucial for regulating metabolic pathways4-Methoxy-1H-indole-3-carboximidamide could be studied for its potential to inhibit specific enzymes, thereby controlling diseases associated with enzyme malfunction .
Material Science: Organic Electronic Materials
The electronic properties of indole derivatives make them suitable for use in organic electronic materials4-Methoxy-1H-indole-3-carboximidamide could be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .
Coordination Chemistry: Metal Complexes
Indole-containing metal complexes have medicinal applications. The synthesis of metal complexes using 4-Methoxy-1H-indole-3-carboximidamide as a ligand can lead to the creation of compounds with enhanced biological activity, useful in areas such as cancer therapy .
Safety and Hazards
While specific safety and hazard information for 4-Methoxy-1H-indole-3-carboximidamide is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. It’s classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .
properties
IUPAC Name |
4-methoxy-1H-indole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCWEUDBIBFWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672938 | |
Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-indole-3-carboximidamide | |
CAS RN |
889944-24-5 | |
Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.